molecular formula C24H20N4O4 B2785761 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-70-1

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2785761
CAS No.: 1207036-70-1
M. Wt: 428.448
InChI Key: YWIPOSRDSOQOHD-UHFFFAOYSA-N
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Description

The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole moiety at the N1 position and a furan-2-ylmethyl group at the N3 position. Quinazoline-diones are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and enzyme-inhibitory activities . The inclusion of the 1,2,4-oxadiazole ring—a heterocycle with electron-withdrawing properties—enhances metabolic stability and binding affinity to biological targets . The furan substituent may improve bioavailability due to its moderate lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-15-9-10-17(12-16(15)2)22-25-21(32-26-22)14-27-20-8-4-3-7-19(20)23(29)28(24(27)30)13-18-6-5-11-31-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIPOSRDSOQOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 434.5 g/mol

The presence of multiple functional groups such as the quinazoline , oxadiazole , and furan rings contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance, a study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated that several compounds showed moderate to high activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 139 (Staphylococcus aureus)65 mg/mL
Compound 1512 (Escherichia coli)75 mg/mL
Compound III11 (Candida albicans)80 mg/mL

These findings suggest that modifications in the structure of quinazoline derivatives can enhance their antimicrobial efficacy.

2. Anticancer Activity

Quinazoline derivatives are also being investigated for their anticancer properties. A series of studies have reported that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives have been shown to inhibit the proliferation of breast cancer cells effectively .

Case Study: Anticancer Activity
In a recent study involving the synthesis of novel quinazoline derivatives, compounds were tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at low micromolar concentrations.

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, quinazoline derivatives have been reported to exhibit various other pharmacological effects:

  • Antioxidant Activity : Some studies have indicated that these compounds possess antioxidant properties which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
  • Cyclic Nucleotide Phosphodiesterase Inhibition : This activity suggests potential applications in treating conditions like asthma and cardiovascular diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Source Reference
Target Compound Quinazoline-2,4-dione N1: 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-ylmethyl; N3: Furan-2-ylmethyl Antimicrobial (inferred)
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione N1: 3-Aryl-1,2,4-oxadiazol-5-ylmethyl; C6: 5-Phenyl-1,3,4-oxadiazol-2-yl Antimicrobial (confirmed)
Quinconazole Quinazolinone C3: 2,4-Dichlorophenyl; C2: 1H-1,2,4-Triazol-1-yl Fungicidal

Key Findings and Mechanistic Insights

A. Activity Profile

  • Target Compound: While direct activity data are unavailable, its structural analogs (e.g., thienopyrimidine-diones in ) exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The 1,2,4-oxadiazole moiety likely contributes to membrane disruption or enzyme inhibition.
  • Thienopyrimidine-dione Analog (): Demonstrates broader-spectrum antimicrobial action due to dual oxadiazole substituents, which may synergize to enhance target binding .
  • Quinconazole () : A commercial fungicide targeting sterol biosynthesis in fungi, leveraging the triazole group’s coordination with cytochrome P450 enzymes .

B. Structural Advantages

  • The quinazoline-dione core in the target compound offers a rigid planar structure for intercalation with DNA or proteins, contrasting with the non-planar thienopyrimidine-dione core in .
  • Compared to triazole-based fungicides like quinconazole, the oxadiazole ring in the target compound may confer resistance to metabolic degradation, as oxadiazoles are less prone to oxidative cleavage than triazoles .

Q & A

Q. What are the recommended synthetic routes for 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazoline-2,4-dione core using anthranilic acid derivatives and urea under reflux conditions.
  • Step 2 : Introduction of the furan-2-ylmethyl group via alkylation or nucleophilic substitution at the N3 position.
  • Step 3 : Incorporation of the 3,4-dimethylphenyl-substituted 1,2,4-oxadiazole moiety through cyclization of amidoxime intermediates with activated carboxylic acids. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with 2D NMR (COSY, HSQC) resolving complex coupling patterns in the oxadiazole and quinazoline rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the oxadiazole-methylquinazoline linkage.
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹) in the quinazoline-dione core .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF), necessitating stock solutions in these solvents for biological assays.
  • Stability : Degradation under acidic/basic conditions requires pH-controlled environments during storage. Accelerated stability studies (40°C/75% RH) are recommended to assess shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Systematic substitution : Modify the 3,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and compare inhibitory effects on target enzymes (e.g., kinases, PDEs).
  • Bioisosteric replacement : Replace the furan-2-ylmethyl group with thiophene or pyrrole rings to assess electronic and steric effects on binding affinity.
  • Assay integration : Use enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., apoptosis in cancer lines) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data for similar quinazoline-oxadiazole hybrids?

  • Control standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.
  • Metabolic stability screening : Assess cytochrome P450 interactions to identify off-target effects that may skew activity data.
  • Crystallographic validation : Resolve X-ray structures of the compound bound to targets (e.g., EGFR kinase) to clarify binding modes and explain discrepancies .

Q. How can in silico modeling guide target identification for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., VEGFR2) or DNA repair enzymes (e.g., PARP).
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors in the oxadiazole ring) for interaction with ATP-binding pockets.
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability and hepatotoxicity, narrowing down viable therapeutic applications .

Q. What experimental approaches validate the mechanism of action in cellular models?

  • Gene expression profiling : RNA sequencing after treatment to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Protein interaction studies : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to confirm direct binding to suspected targets.
  • Resistance induction : Generate resistant cell lines via prolonged sublethal dosing and perform whole-exome sequencing to pinpoint mutation hotspots .

Methodological Notes

  • Synthesis Optimization : Vary reaction time (12–48 hrs) and solvent (DMF vs. THF) to improve oxadiazole cyclization yields .
  • Data Reproducibility : Include triplicate runs in bioassays and report standard deviations to address variability .
  • Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

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